molecular formula C11H17N3 B1406587 N,N,4-trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine CAS No. 1820639-00-6

N,N,4-trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine

Cat. No.: B1406587
CAS No.: 1820639-00-6
M. Wt: 191.27 g/mol
InChI Key: TUCJVSSPXFDHMC-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.28 g/mol . This compound is known for its unique structure, which includes a naphthyridine ring system with multiple methyl substitutions. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminonicotinaldehyde with methylamine and formaldehyde, followed by cyclization to form the naphthyridine ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are essential to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include naphthyridine oxides, reduced naphthyridine derivatives, and various substituted naphthyridines, depending on the specific reaction and conditions employed .

Scientific Research Applications

N,N,4-trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-1,5,7-trimethylnaphthalene: Similar in structure but lacks the naphthyridine ring.

    6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one: Contains a benzofuran ring instead of a naphthyridine ring.

    2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-: Another benzofuran derivative with structural similarities

Uniqueness

N,N,4-trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine is unique due to its naphthyridine ring system and multiple methyl substitutions, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N,N,4-trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-8-7-10(14(2)3)13-9-5-4-6-12-11(8)9/h7,12H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCJVSSPXFDHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1NCCC2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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